molecular formula C6H12BNO2 B8184170 [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid

[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid

Cat. No.: B8184170
M. Wt: 140.98 g/mol
InChI Key: ITPPQOZVIYXNOF-UHFFFAOYSA-N
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Description

[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a tetrahydropyridine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid typically involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with boronic acid derivatives. One common method includes the use of boronic esters as intermediates, which are then hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, halides, bases like potassium carbonate.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that boronic acids can serve as effective inhibitors of certain enzymes linked to cancer progression. For instance, [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid has been studied for its ability to inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound's design as a mimetic of natural substrates enhances its binding affinity to these enzymes, potentially leading to new therapeutic strategies against resistant bacterial strains .

Diabetes Management:
Boronic acids are known for their ability to interact with glucose and other diols. The interaction of this compound with glucose suggests potential applications in glucose sensing and diabetes management. Studies have shown that such compounds can form reversible complexes with glucose, which may be harnessed for developing glucose-responsive drug delivery systems .

Materials Science

Polymer Chemistry:
The unique reactivity of boronic acids allows them to participate in the formation of boronate esters with diols. This property is exploited in the synthesis of advanced materials such as hydrogels and polymer networks. The incorporation of this compound into polymer matrices can enhance their mechanical properties and responsiveness to environmental stimuli.

Catalysis:
In catalysis, the compound can act as a Lewis acid due to the presence of the boron atom. Its ability to activate substrates through coordination makes it valuable in various organic transformations, including cross-coupling reactions that are fundamental in synthesizing complex organic molecules .

Enzyme Inhibition:
The mechanism by which this compound exerts its biological effects largely depends on its ability to form stable complexes with molecular targets. For example, it has been shown to inhibit serine proteases by binding to the active site via interactions with hydroxyl groups on the enzyme .

Biofilm Formation Inhibition:
Recent studies have highlighted the potential of this compound in inhibiting biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa, which is crucial for developing new antimicrobial strategies .

Mechanism of Action

The mechanism by which [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid exerts its effects is largely dependent on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in catalytic processes and molecular recognition .

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • Phenylboronic acid pinacol ester

Uniqueness: Compared to similar compounds, [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid offers unique reactivity due to the position of the boronic acid group on the tetrahydropyridine ring. This positioning allows for specific interactions and reactions that are not as readily achievable with other boronic acid derivatives .

Biological Activity

[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid is an organoboron compound characterized by a tetrahydropyridine ring with a boronic acid functional group. This unique structure imparts distinctive chemical properties that are of significant interest in medicinal chemistry and materials science. The compound's biological activity has been the subject of various studies, highlighting its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biological targets. The boronic acid moiety can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial for molecular recognition and catalytic processes, which are essential in drug design and development.

Therapeutic Potential

Research indicates that compounds containing boronic acids have diverse biological activities, including:

  • Anticancer Activity : Boronic acids have shown promise in targeting cancer cells by inhibiting proteasome activity and disrupting cellular pathways.
  • Antimicrobial Properties : Some studies suggest that derivatives of boronic acids can exhibit antibacterial and antifungal activities.
  • Antiparasitic Effects : There is emerging evidence that boronic acid derivatives may be effective against certain parasites.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameBiological ActivityUnique Features
This compoundPotential anticancer and antimicrobialUnique tetrahydropyridine structure
2-Amino-4-methylphenylboronic acidSelective proteasome inhibitionKnown for its specificity in cancer treatment
3-Hydroxyphenylboronic acidStrong glucose bindingPotential use in diabetes management
4-Borono-L-glutamic acidCancer therapy potentialInvolved in metabolic pathways

Recent Studies

  • Antiparasitic Activity : A study evaluated the activity of various boronic acid derivatives against parasites with resistance-associated mutations. The results indicated that structural modifications could enhance potency while maintaining metabolic stability in human microsomes .
  • Anticancer Applications : Another research article focused on optimizing the dihydroquinazolinone scaffold for enhanced anticancer activity. The findings suggested that incorporating boronic acids into this scaffold could improve efficacy against specific cancer types.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that this compound interacts with key enzymes involved in cell cycle regulation and apoptosis, indicating its potential as a therapeutic agent in oncology .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with boronic acid derivatives. This process can be optimized for higher yields and purity through methods such as continuous flow reactors .

Applications extend beyond medicinal chemistry; the compound's reactivity allows for use in materials science for developing new polymers and catalysts.

Properties

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BNO2/c1-8-4-2-3-6(5-8)7(9)10/h3,9-10H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPPQOZVIYXNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCN(C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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